

A Comprehensive Technical Guide to the Physical Characteristics of 4-Hexylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Hexylaniline

Cat. No.: B1594167

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical characteristics of 4-Hexylaniline. The information is presented to support research, scientific analysis, and drug development activities where this chemical compound is of interest.

Core Physical Properties of 4-Hexylaniline

4-Hexylaniline, with the CAS number 33228-45-4, is an organic compound with the molecular formula C₁₂H₁₉N.^{[1][2]} Its molecular weight is 177.29 g/mol.^{[1][3]} The compound is also known by several synonyms, including 4-hexylbenzenamine, p-hexylaniline, and 4-*n*-hexylaniline.^{[1][3][4]} It typically appears as a colorless to pale yellow or orange liquid.^{[4][5][6]}

Quantitative Data Summary

The physical properties of 4-Hexylaniline are summarized in the table below. It is important to note that variations in reported values exist across different sources, which may be attributed to differences in experimental conditions and sample purity.

Physical Property	Value	Conditions	Source(s)
Molecular Weight	177.29 g/mol	-	[1][3]
Density	0.919 g/mL	at 25 °C	[2][4]
~0.89 g/mL	Not specified	[4]	
Boiling Point	279-285 °C	(lit.)	[2][4]
145-146 °C	at 15 Torr	[1]	
~334-336 °C	Not specified	[4]	
Melting Point	76.0-76.5 °C	-	[1]
~42 °C	-	[4]	
-45 °C	(estimate)	[2][4]	
Refractive Index	1.525	at 20 °C (lit.)	[4][7]
1.5225-1.5265	at 20 °C	[5][6]	
Solubility	Insoluble	in water	[2][4][8]
Soluble	in organic solvents (e.g., alcohol, ether, aromatic hydrocarbons)	[4]	

Experimental Protocols for Determining Physical Characteristics

The following sections detail the standard experimental methodologies for determining the key physical properties of a liquid organic compound like 4-Hexylaniline.

Density Determination

The density of a liquid can be determined using a pycnometer or a hydrometer. A common laboratory method involves the following steps:

- Carefully weigh a clean, dry pycnometer (a small glass flask with a fitted glass stopper with a capillary tube).
- Fill the pycnometer with the liquid sample (4-Hexylaniline), ensuring no air bubbles are trapped.
- Insert the stopper and allow any excess liquid to exit through the capillary.
- Thermostat the pycnometer and its contents to a specific temperature (e.g., 25 °C).
- Wipe the outside of the pycnometer dry and weigh it.
- The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Boiling Point Determination

The boiling point of a liquid can be determined by distillation or by using a Thiele tube.[9][10][11]

Distillation Method:

- A small quantity of the liquid is placed in a distillation flask with a few boiling chips.[11]
- The flask is heated, and the vapor passes over a thermometer bulb before being condensed. [11]
- The temperature at which the liquid and vapor are in equilibrium, indicated by a stable temperature reading on the thermometer during distillation, is the boiling point.[9][12]

Thiele Tube Method:

- A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted into the liquid.[11]
- The test tube is attached to a thermometer and heated in a Thiele tube containing oil.[11][13]
- As the temperature rises, a stream of bubbles will emerge from the capillary tube.[13]

- The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[11]

Melting Point Determination

For compounds that are solid at room temperature, the melting point is a crucial indicator of purity.[14] Although 4-Hexylaniline is generally a liquid, some sources report a melting point, suggesting it can exist as a solid under certain conditions. The capillary method is standard for determining the melting point of a solid.[15][16]

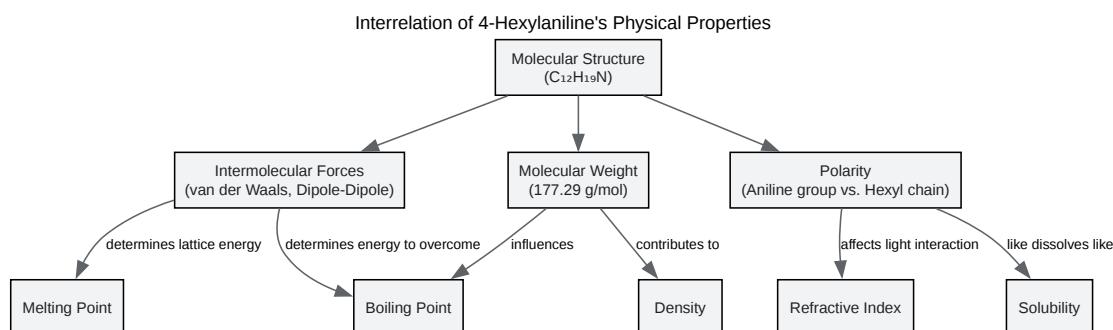
- A small, dry sample of the solid is packed into a capillary tube.[16][17]
- The capillary tube is attached to a thermometer and placed in a melting point apparatus or a Thiele tube with a heating bath.[14][18]
- The sample is heated slowly, and the temperature range from which the solid begins to melt until it becomes a clear liquid is recorded as the melting point range.[14][17]

Refractive Index Determination

The refractive index is a measure of how much light bends as it passes through a substance and is determined using a refractometer, such as an Abbe refractometer.[19][20]

- A few drops of the liquid sample are placed on the prism of the refractometer.[19]
- The prism is closed, and the light source is adjusted.
- The user looks through the eyepiece and adjusts the instrument until a clear boundary between light and dark fields is visible.[19]
- The refractive index is read directly from the instrument's scale.[19]

Solubility Determination


The solubility of a compound in various solvents provides information about its polarity.[21][22]

- A small, measured amount of the solute (4-Hexylaniline) is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol).[21][23]

- The mixture is agitated vigorously.[21]
- The solution is observed to determine if the solute has dissolved completely, partially, or not at all.[23] This can be repeated with different solvents to establish a solubility profile. For organic compounds, solubility is often tested in water, dilute acid, and dilute base to classify the compound.[22][24]

Logical Relationships of Physical Properties

The physical characteristics of 4-Hexylaniline are interconnected and are fundamentally determined by its molecular structure. The following diagram illustrates these relationships.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 33228-45-4 CAS MSDS (4-HEXYLANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-Hexylaniline | C12H19N | CID 36382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 4-n-Hexylaniline, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 4-hexylaniline [stenutz.eu]
- 8. 4-n-Hexylaniline, 98% | Fisher Scientific [fishersci.ca]
- 9. vernier.com [vernier.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. westlab.com [westlab.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 18. SSERC | Melting point determination [sserc.org.uk]
- 19. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 20. pubs.aip.org [pubs.aip.org]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. scribd.com [scribd.com]
- 23. chem.ws [chem.ws]
- 24. www1.udel.edu [www1.udel.edu]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Characteristics of 4-Hexylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1594167#4-hexylaniline-physical-characteristics\]](https://www.benchchem.com/product/b1594167#4-hexylaniline-physical-characteristics)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com